molecular formula C18H15NO3 B11837044 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate

2-(8-Hydroxyquinolin-2-yl)ethyl benzoate

Cat. No.: B11837044
M. Wt: 293.3 g/mol
InChI Key: JOTJNWHLHIPPDL-UHFFFAOYSA-N
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Description

2-(8-Hydroxyquinolin-2-yl)ethyl benzoate is a chemical compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities

Preparation Methods

The synthesis of 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate typically involves the reaction of 8-hydroxyquinoline with ethyl 2-chloroacetate in the presence of a base, followed by further reactions to form the desired ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(8-Hydroxyquinolin-2-yl)ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(8-Hydroxyquinolin-2-yl)ethyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate involves its interaction with specific molecular targets and pathways. The 8-hydroxyquinoline moiety is known to chelate metal ions, which can disrupt essential biological processes in microorganisms, leading to their antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate include other 8-hydroxyquinoline derivatives, such as:

    8-Hydroxyquinoline: The parent compound with broad biological activities.

    8-Hydroxyquinoline-5-sulfonic acid: Known for its enhanced solubility and biological properties.

    8-Hydroxyquinoline-2-carboxylic acid: Exhibits similar chelating properties and biological activities.

This compound is unique due to its specific ester linkage, which can influence its solubility, reactivity, and biological activity compared to other derivatives .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-(8-hydroxyquinolin-2-yl)ethyl benzoate

InChI

InChI=1S/C18H15NO3/c20-16-8-4-7-13-9-10-15(19-17(13)16)11-12-22-18(21)14-5-2-1-3-6-14/h1-10,20H,11-12H2

InChI Key

JOTJNWHLHIPPDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCC2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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